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Compound of Interest

Compound Name: 2-Pentyne

Cat. No.: B165424 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
pentyne (ethylmethylacetylene), a fundamental building block in organic synthesis. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering insights into its structural features. This document

also outlines the general experimental protocols for acquiring such data, serving as a valuable

resource for researchers in synthetic chemistry and drug development.

Spectroscopic Data Summary
The empirical formula for 2-pentyne is C₅H₈ with a molecular weight of 68.12 g/mol .[1][2] Its

spectroscopic data provides a clear fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2-pentyne, both ¹H and ¹³C NMR data are presented below. The spectra were

obtained in deuterated chloroform (CDCl₃) at a frequency of 90 MHz.[3][4]

¹H NMR Spectroscopic Data
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Protons
Chemical Shift (δ)
in ppm

Multiplicity
Coupling Constant
(J) in Hz

CH₃ (C1) 1.770 Triplet 2.5

CH₂ (C4) 2.126 Quartet 2.5

CH₃ (C5) 1.111 Triplet Not Reported

Table 1: ¹H NMR data for 2-pentyne.

¹³C NMR Spectroscopic Data

While a definitive list of precise chemical shifts for each carbon atom from a single,

consolidated source is not readily available in the initial search results, the presence of a ¹³C

NMR spectrum for 2-pentyne is confirmed.[3][4] The expected chemical shift regions for alkyne

carbons are typically between 65-90 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 2-pentyne would be characterized by the presence of a C≡C triple bond stretch

and C-H stretches and bends. The spectrum can be obtained from a neat liquid sample.[5]

Functional Group Absorption Range (cm⁻¹) Description

C≡C Stretch ~2100 - 2260

Alkyne C≡C triple bond

stretching vibration. This is

often a weak to medium

intensity band.

sp³ C-H Stretch ~2850 - 3000
C-H stretching vibrations of the

methyl and ethyl groups.

sp³ C-H Bend ~1375 and 1450
C-H bending vibrations of the

methyl and ethyl groups.

Table 2: Characteristic IR absorption frequencies for 2-pentyne.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-pentyne, electron ionization (EI) is a common method.

Key Mass Spectrometry Peaks

m/z Relative Intensity Possible Fragment

68 100% [M]⁺ (Molecular Ion)

53 High [M - CH₃]⁺

67 Moderate [M - H]⁺

39 Moderate Further fragmentation

Table 3: Key mass spectrometry peaks for 2-pentyne observed in Electron Ionization (EI) Mass

Spectrometry.[1][6]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A small amount of 2-pentyne (typically 5-20 mg) is dissolved in

approximately 0.6-1.0 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃). The

use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: The NMR spectra are acquired on a spectrometer

operating at a specific frequency for protons (e.g., 90 MHz, 300 MHz, 500 MHz).

¹H NMR: A standard one-pulse sequence is typically used. Key parameters include the

spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute

sample, a greater number of scans may be necessary to achieve an adequate signal-to-

noise ratio.
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¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is

typically required. Proton decoupling is employed to simplify the spectrum by removing the

C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single

peak.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): For a liquid sample like 2-pentyne, the simplest method is

to prepare a "neat" sample. A drop of the liquid is placed between two salt plates (typically NaCl

or KBr, which are transparent to IR radiation). The plates are pressed together to form a thin

liquid film.

Instrumentation and Data Acquisition: The salt plates are placed in the sample holder of an FT-

IR spectrometer. A background spectrum of the empty salt plates is first recorded. Then, the

spectrum of the sample is recorded. The instrument software automatically subtracts the

background spectrum from the sample spectrum to produce the final IR spectrum. The data is

typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction and Ionization: 2-pentyne, being a volatile liquid, is introduced into the

mass spectrometer through a heated inlet, where it is vaporized. The gaseous molecules then

enter the ion source. In electron ionization (EI), the molecules are bombarded with a high-

energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a

positively charged molecular ion ([M]⁺). The excess energy from the electron impact can also

cause the molecular ion to fragment into smaller, characteristic ions.

Mass Analysis and Detection: The resulting ions (molecular ion and fragment ions) are

accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer

separates the ions based on their mass-to-charge ratio (m/z). A detector then records the

abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations
The following diagram illustrates the logical relationship between the spectroscopic techniques

and the structural information they provide for 2-pentyne.
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Caption: Spectroscopic workflow for 2-pentyne characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

2. spectrabase.com [spectrabase.com]

3. 2-PENTYNE(627-21-4) 13C NMR spectrum [chemicalbook.com]

4. m.youtube.com [m.youtube.com]

5. 2-METHYL-2-PENTENE(625-27-4) 13C NMR spectrum [chemicalbook.com]

6. 2-PENTYNE(627-21-4) IR Spectrum [chemicalbook.com]

To cite this document: BenchChem. [Spectroscopic Profile of 2-Pentyne: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b165424?utm_src=pdf-body-img
https://www.benchchem.com/product/b165424?utm_src=pdf-body
https://www.benchchem.com/product/b165424?utm_src=pdf-custom-synthesis
https://faculty.uobasrah.edu.iq/uploads/teaching/1703019652.pdf
https://spectrabase.com/spectrum/9TU0tmp1t9M
https://www.chemicalbook.com/SpectrumEN_627-21-4_13CNMR.htm
https://m.youtube.com/watch?v=iW2obSfaXao
https://www.chemicalbook.com/SpectrumEN_625-27-4_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_627-21-4_IR1.htm
https://www.benchchem.com/product/b165424#2-pentyne-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b165424#2-pentyne-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b165424#2-pentyne-spectroscopic-data-nmr-ir-mass-
spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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